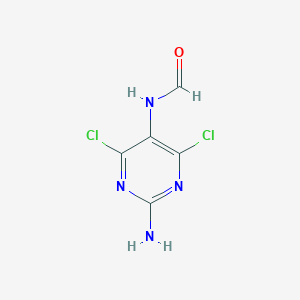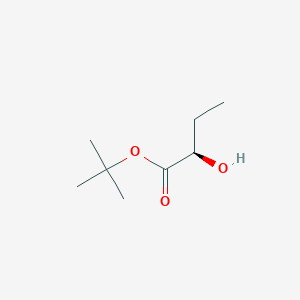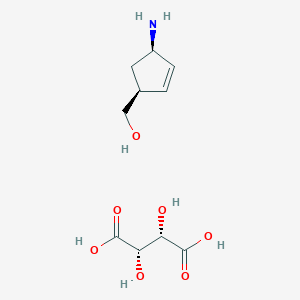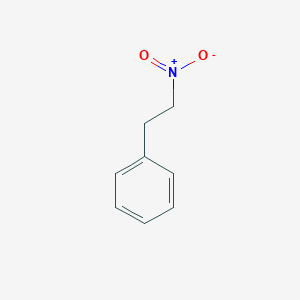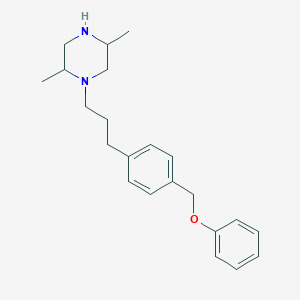![molecular formula C21H27N3O2 B025208 N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide CAS No. 107634-14-0](/img/structure/B25208.png)
N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide, also known as DAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of N-acyl amino acid derivatives and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
- Liquid Chromatographic Determination : This compound has shown potential as a new anticonvulsant. A method for its liquid chromatographic determination in serum and urine was developed, aiding pharmacokinetic studies (Dockens, Ravis, & Clark, 1987).
- Anticonvulsant Screening : It has been identified as a potent anticonvulsant, with its activity determined against seizures in rats. Analogues of this compound were synthesized to limit metabolic inactivation, further enhancing its anticonvulsant properties (Afolabi & Okolie, 2013).
- Anticonvulsant Activity of Ameltolide Analogues : As a potent anticonvulsant, it served as a base for synthesizing new derivatives. These derivatives showed superior activity compared to phenytoin in certain seizure models (Lambert et al., 1995).
- Discovery as a Potent Metabolic Inhibitor : Its rapid metabolism by N-acetylation has led to the development of analogues with altered metabolic pathways for enhanced anticonvulsant effects (Robertson et al., 1987).
Metabolism and Pharmacokinetics
- Metabolism to Anticonvulsant LY201116 : This compound is metabolized in mice to form LY201116, a potent anticonvulsant. The metabolism involves consecutive N-deethylations and hydrolyzations, playing a significant role in its anticonvulsant effects (Parli et al., 1988).
- Disposal and Pharmacokinetics in Rats : The study of its metabolism, disposition, and pharmacokinetics in rats revealed how it's absorbed, metabolized, and excreted, crucial for understanding its pharmacological profile (Potts, Gabriel, & Parli, 1989).
Comparative Studies with Other Anticonvulsants
- Comparative Anticonvulsant Activity : This compound was compared with standard antiepileptic drugs like phenytoin, phenobarbital, ethosuximide, and valproate in various seizure models, demonstrating its potency and specificity (Clark, 1988).
- Neurotoxicological Properties : Another study focused on comparing its anticonvulsant properties and neurotoxicity with prototype antiepileptic drugs, highlighting its therapeutic potential and safety profile (Diouf et al., 1997).
Additional Studies
- Chemical Structure Analysis : Studies have also been conducted on its chemical structure, providing insights into its molecular conformation and properties (Aizawa, 1982).
- Anticonvulsant Screening of Para-Substituted Analogs : Research on para-substituted-N-(2,6-diisopropylphenyl) benzamides, related to this compound, has been conducted to explore new antiepileptic agents (Afolabi, Barau, & Agbede, 2012).
Eigenschaften
CAS-Nummer |
107634-14-0 |
|---|---|
Produktname |
N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide |
Molekularformel |
C21H27N3O2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
4-[[2-(diethylamino)acetyl]amino]-N-(2,6-dimethylphenyl)benzamide |
InChI |
InChI=1S/C21H27N3O2/c1-5-24(6-2)14-19(25)22-18-12-10-17(11-13-18)21(26)23-20-15(3)8-7-9-16(20)4/h7-13H,5-6,14H2,1-4H3,(H,22,25)(H,23,26) |
InChI-Schlüssel |
KWYCPUNAAYFHAK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C |
Andere CAS-Nummern |
107634-14-0 |
Synonyme |
DEGA N-(2,6-dimethylphenyl)-4-(((diethylamino)acetyl)amino)benzamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



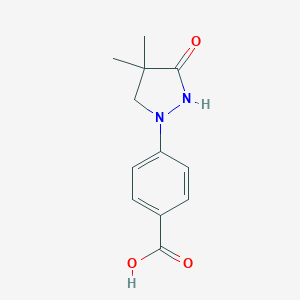
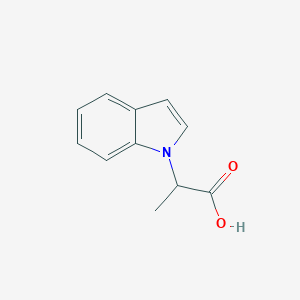
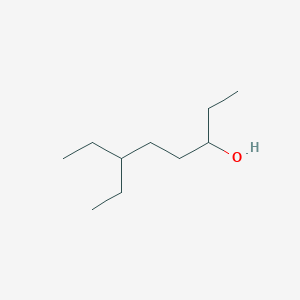
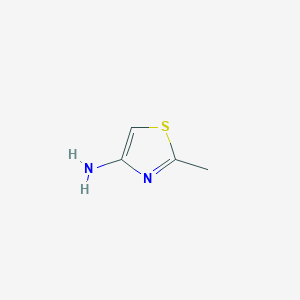
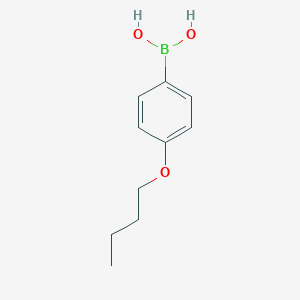
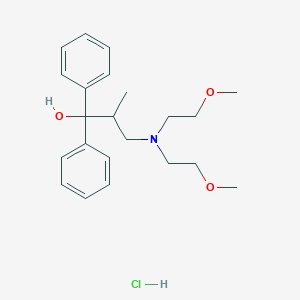
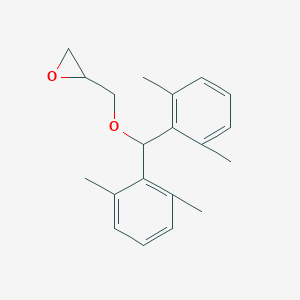
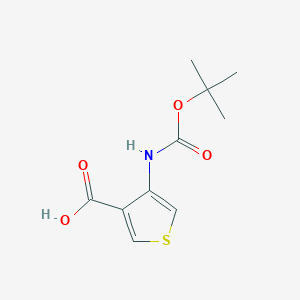
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
